(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Attachment of the Carboxamide Group: This step involves the reaction of the chromene derivative with an appropriate amine to form the carboxamide.
Introduction of the Chlorine and Trifluoromethyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furancarboxaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-8-methoxy-2H-chromene-3-carboxamide is unique due to its combination of functional groups and the chromene core This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3/c1-26-14-4-2-3-9-7-11(16(23)25)17(27-15(9)14)24-13-8-10(18(20,21)22)5-6-12(13)19/h2-8H,1H3,(H2,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMOZDWMMRYQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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